molecular formula C11H9NO3 B1464790 3-(2-Methoxy-phenyl)-isoxazole-5-carbaldehyde CAS No. 808740-33-2

3-(2-Methoxy-phenyl)-isoxazole-5-carbaldehyde

Cat. No. B1464790
CAS RN: 808740-33-2
M. Wt: 203.19 g/mol
InChI Key: XOISEUFQRSBSTC-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its chemical name, molecular formula, and structural formula. It may also include other identifiers such as CAS number, PubChem CID, and InChI key .


Synthesis Analysis

The synthesis analysis of a compound involves understanding the chemical reactions used to create the compound. This includes the reactants, conditions, and catalysts used in the synthesis .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used for this analysis include X-ray crystallography and NMR spectroscopy .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the transformations that a compound undergoes when it reacts with other substances. This includes understanding the reaction mechanisms and the products formed .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity. These properties can be determined through various laboratory techniques .

Scientific Research Applications

Medicinal Chemistry

This compound has shown potential in the synthesis of antiglycation agents , which are crucial in the development of antidiabetic drugs . The antiglycation activity is essential for inhibiting the formation of advanced glycation end-products (AGEs), which are linked to various diabetic complications.

Agriculture

In the agricultural sector, derivatives of this compound could be explored for their antioxidant properties . Antioxidants play a significant role in plant protection by defending against oxidative stress caused by various environmental factors.

Material Science

The structural features of “3-(2-Methoxy-phenyl)-isoxazole-5-carbaldehyde” make it a candidate for creating novel polymeric materials . Its potential for incorporation into polymers could be investigated for creating materials with unique electrical or mechanical properties .

Environmental Science

Compounds like “3-(2-Methoxy-phenyl)-isoxazole-5-carbaldehyde” can be studied for their environmental remediation potential . They may be used in the development of sensors or absorbents for environmental pollutants .

Biochemistry

In biochemistry, this compound’s derivatives could be used to study enzyme inhibition or as a substrate in enzymatic reactions, providing insights into enzyme mechanisms and pathways .

Pharmacology

The compound’s framework is useful in pharmacological research for the synthesis of therapeutic agents . It could be a precursor for compounds with potential anticancer or anti-inflammatory activities .

Analytical Chemistry

“3-(2-Methoxy-phenyl)-isoxazole-5-carbaldehyde” could be utilized in analytical chemistry for the development of analytical reagents . It might be used in chromatography or spectrophotometry for the detection of specific ions or molecules .

Chemical Engineering

In chemical engineering, this compound could be involved in process optimization studies, particularly in the synthesis of fine chemicals . Its role in catalysis or reaction kinetics could be a point of interest for improving industrial chemical processes .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the molecular level. This is particularly relevant for compounds used as drugs or pesticides .

Safety and Hazards

The safety and hazards of a compound refer to its potential to cause harm to humans, animals, or the environment. This information is typically found in the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

Future directions in the study of a compound could involve exploring new synthesis methods, investigating new reactions, studying its potential uses, or developing safer and more efficient ways to produce and handle the compound .

properties

IUPAC Name

3-(2-methoxyphenyl)-1,2-oxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-14-11-5-3-2-4-9(11)10-6-8(7-13)15-12-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOISEUFQRSBSTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695994
Record name 3-(2-Methoxyphenyl)-1,2-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxy-phenyl)-isoxazole-5-carbaldehyde

CAS RN

808740-33-2
Record name 3-(2-Methoxyphenyl)-1,2-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Methoxy-phenyl)-isoxazole-5-carbaldehyde
Reactant of Route 2
3-(2-Methoxy-phenyl)-isoxazole-5-carbaldehyde

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